molecular formula C10H9NO3 B1268233 Methyl 2-(benzo[D]oxazol-2-YL)acetate CAS No. 75762-23-1

Methyl 2-(benzo[D]oxazol-2-YL)acetate

Cat. No.: B1268233
CAS No.: 75762-23-1
M. Wt: 191.18 g/mol
InChI Key: MNHNHFXKAPDHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzo[D]oxazol-2-YL)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Methyl 2-(benzo[D]oxazol-2-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . Additionally, it interacts with fungal proteins, contributing to its antifungal properties . The compound’s interaction with cancer cell proteins has also been studied, revealing its potential as an anticancer agent .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell death . In fungal cells, it interferes with membrane integrity, causing cell lysis . In cancer cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to bacterial enzymes, inhibiting their activity and preventing bacterial growth . In fungal cells, it targets membrane proteins, disrupting their function and leading to cell death . In cancer cells, the compound inhibits key signaling pathways and alters gene expression, resulting in reduced cell viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its antibacterial, antifungal, and anticancer activities over extended periods, although some degradation products may form .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial and fungal growth . At higher doses, it may cause adverse effects, such as liver toxicity and gastrointestinal disturbances . In cancer models, the compound shows dose-dependent anticancer activity, with higher doses leading to greater tumor inhibition .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, resulting in the formation of various metabolites . These metabolites may retain some of the parent compound’s biological activities or exhibit new properties. The compound also interacts with cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It may be directed to the nucleus, where it influences gene expression, or to the mitochondria, where it impacts cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(benzo[D]oxazol-2-YL)acetate can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base, followed by cyclization to form the benzoxazole ring. The final step involves esterification to obtain the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzo[D]oxazol-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Methyl 2-(benzo[D]oxazol-2-YL)acetate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives.

    Biology: The compound is used in studies related to its antibacterial and antifungal properties.

    Medicine: Research focuses on its potential anticancer and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: Methyl 2-(benzo[D]oxazol-2-YL)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNHFXKAPDHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327112
Record name Methyl 1,3-benzoxazol-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75762-23-1
Record name Methyl 1,3-benzoxazol-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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